molecular formula C6H4Cl2F3N3 B2855558 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 1215034-20-0

2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No.: B2855558
CAS No.: 1215034-20-0
M. Wt: 246.01
InChI Key: FVZFHCUEBRPKPV-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a 2,2,2-trifluoroethyl substituent at the N-4 position of the pyrimidine ring.

Properties

IUPAC Name

2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2F3N3/c7-3-1-12-5(8)14-4(3)13-2-6(9,10)11/h1H,2H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZFHCUEBRPKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215034-20-0
Record name 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
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Preparation Methods

The synthesis of 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine typically involves the reaction of 2,5-dichloropyrimidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its use as an acaricide, the compound disrupts the normal functioning of the nervous system of mites, leading to their paralysis and death. The trifluoroethyl group enhances the lipophilicity of the molecule, allowing it to penetrate the target organism more effectively .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in the substituent at the N-4 position. Below is a comparative analysis of key derivatives:

Compound Substituent Synthetic Method Key Data
2,5-Dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine (Target Compound) 2,2,2-Trifluoroethyl Not explicitly detailed in evidence; commercial synthesis likely via SNAr reaction. Discontinued (CymitQuimica); molar mass inferred as ~262.5 g/mol .
b8 : 2,5-Dichloro-N-(4-ethoxyphenyl)pyrimidin-4-amine 4-Ethoxyphenyl Crystallized from EtOAc; NaH/DMF-mediated coupling. HRMS: [M+H]+ 284.03418; 72% yield .
b9 : 2,5-Dichloro-N-(3-methoxyphenyl)pyrimidin-4-amine 3-Methoxyphenyl Similar to b6. NMR data available; electron-donating groups may enhance solubility .
2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine 4-Fluorophenyl Unspecified; likely SNAr with 2,4,5-trichloropyrimidine. Category L4 purity (EN300-384007) .
24-m8 : Tetrazolyl-substituted derivative 2-(1-Methyl-1H-tetrazol-5-yl)phenyl NaH/DMF at 0°C; 7-hour reaction. Yield not reported; tetrazole enhances metabolic stability .
24-m15 : Oxadiazolyl-substituted derivative 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl Pd2(dba)3/XPhos-mediated coupling in tBuOH. Refluxed for 24 h; oxadiazole may improve ligand-receptor interactions .
26 : Benzo[d]oxazole derivative 4-(2-(2-Methylbenzo[d]oxazol-6-yl)vinyl)phenyl Fe/Pd nanoparticle-catalyzed coupling. 88% yield; extended conjugation may enhance fluorescence .

Analytical and Commercial Considerations

  • Purity and Availability : The target compound’s discontinued status contrasts with analogs like b8/b9, which are well-documented in academic studies. Commercial availability often correlates with synthetic feasibility; for example, the 4-fluorophenyl analog (Category L4) is likely produced at scale .
  • Spectroscopic Data : HRMS and NMR data for b8 (e.g., δ 9.43 ppm for pyrimidine NH) provide benchmarks for structural validation of similar compounds .

Biological Activity

2,5-Dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a pyrimidine derivative notable for its diverse applications in medicinal chemistry and agrochemicals. This compound's unique structure, featuring two chlorine atoms and a trifluoroethyl group, contributes to its biological activity, making it a subject of interest in drug discovery and development.

  • IUPAC Name : this compound
  • Molecular Weight : 246.01 g/mol
  • CAS Number : 1215034-20-0
  • Chemical Structure : The compound contains a pyrimidine ring substituted at the 2 and 5 positions with chlorine atoms and an amine group at the 4 position.

Medicinal Applications

Research indicates that this compound serves as a building block for synthesizing various pharmaceutical compounds. Its structural characteristics allow it to participate in several biological interactions:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, it has been noted to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM. This suggests a potential for developing targeted cancer therapies utilizing this compound .
  • Antiviral Properties : The compound has shown efficacy against influenza viruses in animal models, demonstrating a reduction in viral load and improved survival rates in treated mice .
  • Safety Profile : Toxicity studies indicate that the compound does not exhibit acute toxicity in standard laboratory mice up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development .

Agrochemical Potential

In addition to its medicinal properties, this compound is being explored for use as an acaricide. Its effectiveness against pests may be attributed to its ability to disrupt biological processes within target organisms.

Case Studies and Research Findings

Recent literature highlights various studies focusing on the biological activity of this compound:

Study Findings
Study on Anticancer ActivityDemonstrated potent inhibitory effects on MDA-MB-231 cells with an IC50 of 0.126 μM .
Antiviral Efficacy StudyShowed significant reduction of influenza viral load in infected mice models .
Toxicity AssessmentNo acute toxicity observed at high doses (up to 2000 mg/kg) .

The precise mechanism of action for this compound remains under investigation. However, its structural features suggest potential interactions with key cellular targets involved in cancer proliferation and viral replication.

Q & A

Basic: What are the recommended synthetic routes for 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. A common approach is reacting 2,5-dichloropyrimidin-4-amine with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile . Temperature control (60–80°C) and stoichiometric excess of the trifluoroethylating agent can improve yields. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Competing side reactions, such as over-alkylation or hydrolysis of the pyrimidine ring, are minimized by avoiding prolonged heating and moisture .

Basic: How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The trifluoroethyl group’s –CF₃ protons are absent in ¹H NMR due to fluorine’s spin-½ nature, but ¹³C NMR shows a quartet for the –CF₃ carbon (~120 ppm, J ≈ 280 Hz). Pyrimidine ring protons (e.g., H-6) appear as singlets near δ 8.2–8.5 ppm .
  • MS (ESI) : The molecular ion [M+H]⁺ is expected at m/z 275.0 (C₆H₅Cl₂F₃N₃). Fragmentation patterns include loss of Cl (–35) and CF₃CH₂ (–97) .
  • IR : Stretching vibrations for C–Cl (550–650 cm⁻¹) and C–F (1100–1250 cm⁻¹) confirm substituents. Amine N–H stretches (3300–3400 cm⁻¹) validate the pyrimidin-4-amine core .

Advanced: What is the role of the trifluoroethyl group in modulating the compound’s electronic properties and binding affinity to biological targets?

Methodological Answer:
The –CF₃ group is strongly electron-withdrawing, lowering the pKa of the adjacent amine and enhancing metabolic stability by reducing oxidative deamination . In docking studies, the trifluoroethyl moiety can engage in hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites) while its electronegativity may polarize the pyrimidine ring, improving π-stacking with aromatic residues . Comparative studies with non-fluorinated analogs show a 3–5× increase in target affinity, as seen in related pyrimidine-based kinase inhibitors .

Advanced: How does the substitution pattern (2,5-dichloro vs. other positions) on the pyrimidine ring affect reactivity and potential as a building block in medicinal chemistry?

Methodological Answer:
The 2,5-dichloro configuration allows sequential functionalization: the 4-amine can undergo cross-coupling (e.g., Buchwald–Hartwig amination), while the 2- and 5-chloro groups enable Suzuki couplings or nucleophilic substitutions . In contrast, 4,6-dichloro isomers lack regioselectivity due to steric hindrance. For example, in Ceritinib intermediates, the 2,5-dichloro pattern is critical for introducing sulfonylphenyl groups at the 2-position while retaining the 5-Cl for further derivatization .

Advanced: What strategies can mitigate competing side reactions during the introduction of the trifluoroethylamine moiety?

Methodological Answer:

  • Protecting Groups : Temporary protection of the pyrimidine amine with Boc or acetyl groups prevents over-alkylation. Deprotection with HCl/MeOH or TFA restores the free amine .
  • Solvent Optimization : Using anhydrous DMF with molecular sieves minimizes hydrolysis of trifluoroethyl halides.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems, reducing side-product formation .
  • Monitoring : TLC (Rf ~0.4 in hexane/EtOAc 3:1) or in-situ FTIR tracks reaction progress to halt at the mono-alkylated stage .

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